molecular formula C21H14N2O3 B5966729 2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol

2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol

Cat. No.: B5966729
M. Wt: 342.3 g/mol
InChI Key: VFMKHLFAYKOSTF-PKNBQFBNSA-N
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Description

2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol is a complex organic compound that features both acridine and nitrophenol functional groups Acridine is a nitrogen-containing heterocycle known for its applications in dyes and pharmaceuticals, while nitrophenol is a phenolic compound with a nitro group, often used in chemical synthesis and as an intermediate in various industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol typically involves the following steps:

    Formation of Acridine Derivative: The acridine moiety can be synthesized through the cyclization of diphenylamine with a suitable reagent such as phosphorus oxychloride.

    Ethenylation: The acridine derivative is then subjected to a Wittig reaction with an appropriate aldehyde to introduce the ethenyl group.

    Nitration: The final step involves the nitration of the phenol group using a nitrating agent like nitric acid under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for the nitration step and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its acridine moiety, which exhibits strong fluorescence.

    Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

    Medicine: Explored for its anti-tumor properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol involves its interaction with biological molecules:

    DNA Intercalation: The acridine moiety can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription.

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: Another acridine derivative used as a fluorescent dye and DNA intercalator.

    4-Nitrophenol: A simpler compound with similar reactivity but lacking the acridine moiety.

Uniqueness

2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol is unique due to its combination of acridine and nitrophenol functionalities, which confer both fluorescence and reactivity towards biological molecules. This dual functionality makes it a valuable tool in various research applications, particularly in the fields of biochemistry and medicinal chemistry.

Properties

IUPAC Name

2-[(E)-2-acridin-9-ylethenyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O3/c24-21-12-10-15(23(25)26)13-14(21)9-11-16-17-5-1-3-7-19(17)22-20-8-4-2-6-18(16)20/h1-13,24H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMKHLFAYKOSTF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=C(C=CC(=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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